2-(3-Bromophenyl)-2-methyloxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKYRHWYLAAEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590055 | |
| Record name | 2-(3-Bromophenyl)-2-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-58-2 | |
| Record name | 2-(3-Bromophenyl)-2-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Elucidation of 2 3 Bromophenyl 2 Methyloxetane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)Two-dimensional NMR techniques would be employed to establish definitive correlations and confirm the complete structure.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming, for example, the relationship between the methylene (B1212753) protons in the oxetane (B1205548) ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons that are close to each other, which is critical for confirming the three-dimensional arrangement of the substituents around the oxetane ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight ConfirmationESI-MS is a "soft" ionization technique that typically results in little to no fragmentation.uni-muenchen.deIts primary use in this context would be to confirm the molecular weight of the compound by observing the protonated molecule [M+H]⁺ or an adduct with a salt, such as [M+Na]⁺. This provides a clear and accurate determination of the molecular mass, complementing the structural details obtained from NMR.
Without access to published spectra, any further detail or data presentation would be speculative.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. viurrspace.ca Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places.
For 2-(3-Bromophenyl)-2-methyloxetane, with the molecular formula C₁₀H₁₁BrO, HRMS is crucial for confirming its identity. The presence of bromine is particularly significant, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by two mass units, providing a clear signature for a monobrominated compound.
The theoretical exact masses for the protonated molecular ion [M+H]⁺ of this compound are calculated below. Experimental HRMS data would be expected to match these values within a very narrow margin of error (typically < 5 ppm).
Table 1: Calculated Exact Masses for the [M+H]⁺ Ion of this compound
| Ion Formula | Isotope | Theoretical m/z |
| [C₁₀H₁₂⁷⁹BrO]⁺ | ⁷⁹Br | 227.0069 |
| [C₁₀H₁₂⁸¹BrO]⁺ | ⁸¹Br | 229.0049 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. rsc.org It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of this absorption, which reveals the characteristic vibrations of the molecule's functional groups.
The IR spectrum of this compound would display a unique pattern of absorption bands corresponding to its constituent parts: the substituted phenyl ring, the oxetane ring, the methyl group, and the carbon-bromine bond. While a full experimental spectrum is required for definitive analysis, the expected characteristic absorption regions can be predicted based on known data for similar structures. docbrown.info
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2975-2845 | C-H Stretch | -CH₃ and -CH₂- (Alkyl) |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |
| ~1470, ~1365 | C-H Bend | -CH₃ and -CH₂- (Alkyl) |
| ~980 | C-O-C Asymmetric Stretch | Oxetane Ring |
| ~550 | C-Br Stretch | Aryl-Bromide |
Key diagnostic peaks would include the strong C-O-C stretching vibration of the strained oxetane ring, typically found around 980 cm⁻¹, and the low-frequency absorption corresponding to the C-Br bond. The fingerprint region (< 1500 cm⁻¹) would contain a complex set of overlapping vibrations unique to the entire molecule, serving as a fingerprint for its identification.
X-ray Crystallography for Solid-State Structural Analysis
A published single-crystal X-ray diffraction structure for this compound was not identified in a comprehensive search of available literature. Therefore, the following sections describe the parameters that would be determined from such an analysis.
An X-ray crystallographic analysis would yield a detailed geometric description of the molecule. This includes the precise lengths of all chemical bonds and the angles between them. Key parameters of interest for this compound would be the bond lengths and angles within the oxetane ring, the geometry of the bromophenyl group, and the spatial relationship between these two core fragments.
Table 3: Key Structural Parameters to be Determined by X-ray Crystallography
| Parameter Type | Specific Measurement | Significance |
| Bond Lengths (Å) | C-O (oxetane) | Defines the heterocyclic ring structure. |
| C-C (oxetane) | Reveals strain within the four-membered ring. | |
| C-C (phenyl-oxetane) | Describes the linkage between the two main groups. | |
| C-Br | Confirms the position and nature of the halogen bond. | |
| Bond Angles (°) | C-O-C (oxetane) | Indicates the degree of ring strain. |
| O-C-C (oxetane) | Further defines the geometry of the strained ring. | |
| C-C-C (oxetane) | Further defines the geometry of the strained ring. | |
| C(Aryl)-C(Aryl)-Br | Defines the substitution pattern on the phenyl ring. | |
| Dihedral Angles (°) | C(Aryl)-C(Aryl)-C(Oxetane)-O | Describes the rotational orientation of the phenyl ring relative to the oxetane. |
| O-C-C-C (oxetane ring) | Defines the puckering and conformation of the oxetane ring. nih.gov |
Four-membered rings like oxetane are not planar. They adopt a "puckered" conformation to alleviate the angular and torsional strain inherent in a planar cyclic structure. researchgate.net The degree and nature of this puckering are described by specific parameters that can be calculated from crystallographic data.
The conformation of the oxetane ring in this compound would be determined by calculating the ring's puckering amplitude (q) and phase angle (φ). The puckering amplitude is a measure of the extent of non-planarity, indicating how much the atoms deviate from a mean plane. The phase angle describes the specific puckered conformation (e.g., bent or twisted). These parameters are derived from the endocyclic dihedral (torsion) angles within the ring. nih.gov The substitution of a bulky 3-bromophenyl group and a methyl group at the C2 position would significantly influence the preferred puckered conformation of the oxetane ring.
Theoretical and Computational Studies on 2 3 Bromophenyl 2 Methyloxetane
Computational Chemistry Approaches for Molecular Structure and Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3-Bromophenyl)-2-methyloxetane, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information. ekb.eg These calculations can determine optimized molecular geometries, including bond lengths and angles, as well as electronic properties such as the distribution of electron density. ekb.egmdpi.com
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. ekb.eg A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. ekb.egdntb.gov.ua For this compound, the oxygen atom of the oxetane (B1205548) ring is expected to be a region of high electron density (a nucleophilic site), while the hydrogen atoms and the region around the bromine atom may be more electrophilic.
Global reactivity descriptors, such as chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ), can also be calculated from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. ekb.egresearchgate.net
Interactive Data Table: Calculated Electronic Properties of a Substituted Oxetane Derivative (Example)
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.35 | Tendency to attract electrons |
| Electrophilicity (ω) | 3.32 | Propensity to accept electrons |
Note: These are example values for a substituted oxetane and would need to be specifically calculated for this compound.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While DFT provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful for exploring the conformational landscape of flexible molecules. pharmacy180.com For this compound, these methods can predict the preferred three-dimensional structures and the energy barriers between different conformations. libretexts.org
The oxetane ring itself is not planar and exhibits a puckered conformation. The introduction of substituents, like the 3-bromophenyl and methyl groups at the C2 position, will influence the degree of puckering and the rotational preferences around the single bonds. utexas.eduillinois.edu Molecular dynamics simulations can model the movement of the molecule over time, providing insights into its flexibility and the accessibility of different conformational states. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a solvent. nih.gov
Analysis of Ring Strain and Energetics of the Oxetane System
The four-membered oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol (107 kJ/mol), which is comparable to that of an epoxide (oxirane). utexas.edunih.govnih.gov This strain arises from the deviation of bond angles from the ideal tetrahedral angle. This inherent strain is a key factor in the reactivity of oxetanes, making them susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids. nih.govnih.govmdpi.com
Computational methods can be used to quantify the strain energy of this compound through homodesmotic reactions. nih.gov These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for a more accurate calculation of strain energy by canceling out other energetic contributions. The substituents on the oxetane ring can modulate this ring strain. For instance, 3,3-disubstituted oxetanes are generally more stable than their 2-substituted counterparts. nih.gov
Investigation of Hydrogen Bonding Capabilities and Lewis Basicity
The oxygen atom in the oxetane ring, with its lone pairs of electrons, can act as a hydrogen bond acceptor. nih.govacs.org In fact, oxetanes are considered excellent hydrogen bond acceptors, even more so than other cyclic ethers like tetrahydrofuran (B95107) (THF) and comparable to many carbonyl functional groups. nih.govacs.org This property is attributed to the exposed nature of the oxygen lone pairs due to the strained C-O-C bond angle. nih.gov
Computational studies can predict the strength of hydrogen bonds formed between this compound and various hydrogen bond donors. This is typically done by calculating the interaction energy and geometry of the hydrogen-bonded complex.
Furthermore, the oxygen atom confers Lewis basicity to the molecule, allowing it to interact with Lewis acids. nih.govvanderbilt.edu The pKa of the conjugate acid of an oxetane is generally in the range of 2-4, indicating it is a relatively weak base but a more basic oxygen than in other cyclic ethers. utexas.edu The electron-withdrawing effect of the 3-bromophenyl group in this compound would be expected to slightly reduce the Lewis basicity of the oxygen atom compared to an unsubstituted oxetane. The strength of the Lewis acid-base interaction can be computationally evaluated by calculating the energy of adduct formation with various Lewis acids. researchgate.net
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating their energies. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For this compound, computational methods can be used to predict the mechanisms of various reactions, such as ring-opening reactions initiated by electrophiles or nucleophiles. For example, in an acid-catalyzed ring-opening, DFT calculations can model the protonation of the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons. These calculations can help predict the regioselectivity of the ring-opening (i.e., which C-O bond is preferentially cleaved) and the stereochemical outcome of the reaction.
In reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational models can predict the preferred position of attack by analyzing the charge distribution and stability of the intermediate carbocations (arenium ions). The presence of the bromo and the 2-methyloxetanyl substituents will direct incoming electrophiles to specific positions on the phenyl ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling (General for oxetanes)
In a typical QSAR study, a set of oxetane derivatives with known activities (e.g., enzyme inhibition, receptor binding) is used. Various molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a combination of these descriptors with the observed activity.
Interactive Data Table: Common Descriptors in QSAR Studies of Oxetanes
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Distribution of electrons, reactivity |
| Steric | Molecular Weight, Molar Volume, Surface Area | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and solubility |
| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |
Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, untested oxetane derivatives, thereby guiding the design of more potent or selective compounds. This approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Applications in Advanced Organic Synthesis and Methodology Development
2-(3-Bromophenyl)-2-methyloxetane as a Versatile Synthetic Building Block
The combination of a reactive oxetane (B1205548) and a functionalizable aryl bromide makes this compound a powerful building block for the synthesis of diverse and complex molecules.
For the Construction of Complex Organic Architectures
The oxetane ring in this compound can be selectively opened under various conditions to introduce a 1,3-diol or equivalent synthon into a molecule. This feature is particularly useful in natural product synthesis and medicinal chemistry, where such motifs are prevalent. acs.org The bromophenyl group serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This dual reactivity allows for the sequential or concurrent elaboration of different parts of the molecule, facilitating the construction of complex, three-dimensional structures. For instance, the aryl bromide can be transformed into an organometallic reagent, which can then participate in intramolecular reactions with the oxetane ring or other functional groups, leading to the formation of polycyclic systems. nih.gov
As an Intermediate in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govrsc.orgsci-hub.se this compound can serve as a valuable intermediate in the design of novel MCRs. The aryl bromide can be converted to an organometallic species, such as an organolithium or Grignard reagent, which can then act as one of the components in an MCR. Alternatively, the oxetane ring can be opened by a nucleophile generated in situ during an MCR, leading to the incorporation of the oxetane-derived fragment into the final product. nih.govresearchgate.net This approach allows for the rapid generation of molecular libraries with significant structural diversity.
Role in Diversity-Oriented Synthesis and Chemical Space Exploration
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes or drug leads. frontiersin.orgnih.govnih.gov this compound is an excellent scaffold for DOS due to its divergent reactivity. The aryl bromide can be functionalized in numerous ways, leading to a wide range of substituted aromatic compounds. Simultaneously or subsequently, the oxetane ring can be opened with various nucleophiles to introduce additional diversity. acs.orgnih.gov This strategy allows for the creation of a large number of distinct molecular skeletons from a single starting material, greatly expanding the explored chemical space. frontiersin.orgmdpi.com
Development of New Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The unique reactivity of this compound can be exploited to develop novel synthetic methodologies. The strain of the oxetane ring can be harnessed to promote otherwise difficult transformations. For example, Lewis acid-catalyzed ring-opening with soft carbon nucleophiles can lead to efficient C-C bond formation. researchgate.net The presence of the bromo-substituent allows for the exploration of new catalytic cycles in cross-coupling reactions. uci.edunih.govquizlet.com Researchers can investigate the influence of the oxetane moiety on the reactivity and selectivity of these reactions, potentially leading to the discovery of new catalysts or reaction conditions with improved efficiency and broader substrate scope.
Chiral Auxiliary Applications in Asymmetric Synthesis
While the provided information does not directly detail the use of this compound as a chiral auxiliary, its structural features suggest potential in this area. If prepared in an enantiomerically pure form, the chiral oxetane unit could be used to control the stereochemistry of reactions at a remote site. nih.govnih.gov For example, the oxetane could influence the facial selectivity of reactions on the aromatic ring or on a side chain attached to it. After the desired stereoselective transformation, the oxetane ring could be cleaved to reveal a new functional group, having served its purpose as a transient chiral controller. researchgate.netresearchgate.net
Integration into Multi-Heterocyclic Systems (e.g., Oxetane-Triazole Conjugates)
The functional handles present in this compound allow for its seamless integration into more complex, multi-heterocyclic systems. A prime example is the synthesis of oxetane-triazole conjugates. The bromo-substituent can be readily converted to an azide, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with a terminal alkyne. This highly efficient and regioselective reaction allows for the facile linking of the oxetane-containing fragment to another heterocyclic system, such as a triazole. nih.gov Such hybrid molecules are of significant interest in medicinal chemistry due to the favorable properties often associated with both oxetanes and triazoles.
Applications in Medicinal Chemistry and Chemical Biology
Oxetanes as Key Motifs in Drug Discovery and Development
Oxetanes, which are four-membered cyclic ethers, have become increasingly important structural units in the field of modern drug discovery and development. acs.orgnih.govnih.govnih.gov Although they were once considered difficult to synthesize and potentially unstable, recent progress in synthetic methods has made them more readily available. nih.govnih.gov This has allowed for the exploration of their potential as bioisosteres for other common functional groups. Their distinct three-dimensional shape and advantageous physicochemical properties have resulted in their inclusion in a growing number of drug candidates and approved medications. acs.orgnih.gov
The use of oxetanes in medicinal chemistry has been driven by their ability to act as replacements for gem-dimethyl and carbonyl groups, which can lead to improved properties of the molecule. acs.org The small, polar nature of the oxetane (B1205548) ring has also made it a valuable addition for improving the "drug-like" properties of compounds, particularly solubility, and for creating new intellectual property opportunities. acs.org
Influence on Drug-Like Properties (e.g., aqueous solubility, lipophilicity, metabolic stability)
The addition of an oxetane ring to a molecule can have a significant and positive impact on its properties that are important for its effectiveness as a drug. nih.govnih.govdrugbank.comscirp.org One of the most significant effects is the enhancement of aqueous solubility. nih.govnih.govdrugbank.com The oxygen atom within the oxetane ring is capable of acting as a hydrogen bond acceptor, which facilitates better interactions with water molecules. nih.gov This is a critical benefit in drug design, as low solubility can impede a drug's absorption and bioavailability.
Metabolic stability is another key area where oxetanes have demonstrated significant potential. nih.govdrugbank.comscirp.org The rigid and strained ring structure is often more resistant to being broken down by metabolic enzymes like cytochrome P450, in comparison to more flexible acyclic ethers or even other cyclic systems. drugbank.com For example, the C-O bonds in oxetanes are more stable and less likely to be cleaved than those in their tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) counterparts. drugbank.com This increased stability can result in a longer half-life in the body, which could potentially mean that the drug can be taken less frequently.
| Property | Influence of Oxetane Moiety | Reference |
| Aqueous Solubility | Generally increased | nih.govnih.govdrugbank.com |
| Lipophilicity (logP) | Often decreased when replacing gem-dimethyl groups | nih.govnih.gov |
| Metabolic Stability | Generally increased; more resistant to CYP450 metabolism | nih.govdrugbank.comscirp.org |
Impact on Target Binding and Selectivity
The distinct, non-flat, and rigid three-dimensional structure of the oxetane ring can significantly influence how a drug molecule interacts with its biological target. researchgate.net This can result in improved binding affinity and, in some instances, greater selectivity for the intended target over other unintended targets. researchgate.net The specific orientation of the substituents on the oxetane ring can precisely position important functional groups within the binding pocket of a protein, thereby optimizing interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net
The introduction of an oxetane can also modify the conformation of the molecule, pre-organizing it into a bioactive shape that is more conducive to binding. researchgate.net This pre-organization can lessen the entropic penalty of binding, which leads to a higher binding affinity. The capacity to fine-tune the substitution pattern on the oxetane ring gives medicinal chemists a potent tool to investigate the chemical space around a target and to optimize for both potency and selectivity. researchgate.net
2-(3-Bromophenyl)-2-methyloxetane Derivatives as Potential Bioactive Agents
While there is limited publicly available research on the specific biological activity of "this compound" itself, its structure provides a valuable framework for creating new therapeutic agents. The combination of the metabolically stable oxetane ring with a synthetically adaptable bromophenyl group makes it an appealing starting point for medicinal chemistry research. scilit.com
Lead Compound Identification and Optimization
In a drug discovery program, a compound such as this compound could be discovered through a screening process or designed as an analogue of a known active compound. researchgate.net The bromo substituent acts as a crucial point for further chemical changes through various cross-coupling reactions, including Suzuki, Sonogashira, or Buchwald-Hartwig reactions. scilit.com This enables the quick creation of a library of derivatives where the phenyl ring is functionalized with a wide range of different groups.
The initial "hit" compound would then go through a process of lead optimization. researchgate.net This would involve systematically altering the structure to enhance its potency, selectivity, and ADME properties. For example, the methyl group on the oxetane ring could be substituted with other alkyl or functionalized groups to explore potential additional interactions within the target's binding site.
Structure-Activity Relationship (SAR) Studies for Substituted Oxetanes
Structure-activity relationship (SAR) studies are essential for understanding the connection between a chemical's structure and its biological activity. nih.gov For a series of derivatives based on the this compound scaffold, SAR studies would entail the synthesis and testing of a variety of analogues. psu.edu
Key questions that would be addressed in an SAR campaign include:
The effect of substitution on the phenyl ring: What kinds of substituents (e.g., electron-donating, electron-withdrawing, hydrogen bond donors/acceptors) at the 3-position (or other positions) improve activity?
The importance of the bromo-position: Is the 3-position the best, or would moving the bromine to the 2- or 4-position result in better activity?
The role of the methyl group: Is the methyl group necessary for activity? Could it be replaced by other groups to enhance potency or selectivity?
The influence of the oxetane ring: How does the oxetane compare to other bioisosteric replacements?
The information gathered from these studies would be used to develop a thorough SAR model, which would then guide the design of more potent and selective drug candidates.
Mechanism of Action Studies at Molecular Targets
Once a potent and selective oxetane-containing compound has been identified, it is crucial to conduct studies to determine its mechanism of action at the molecular level. drugbank.comresearchgate.net These studies aim to understand exactly how the compound interacts with its biological target to produce its therapeutic effect.
Methods such as X-ray crystallography or cryo-electron microscopy can provide a static, high-resolution image of the compound bound to its target protein. researchgate.net This can show the specific amino acid residues that are involved in the binding interaction and the precise orientation of the oxetane and its substituents within the binding pocket.
Biochemical and biophysical assays can be used to measure the binding affinity (e.g., Kd, Ki) of the compound for its target and to evaluate its effect on the target's function (e.g., enzyme inhibition, receptor agonism/antagonism). drugbank.com Computational modeling and molecular dynamics simulations can also be utilized to supplement experimental data and to offer insights into the dynamic nature of the drug-target interaction. researchgate.net A clear understanding of the mechanism of action is vital for rational drug design and for predicting potential off-target effects.
Interaction with Enzymes (e.g., Kinases, Epigenetic Enzymes)
The oxetane moiety is increasingly being incorporated into the design of enzyme inhibitors, including those targeting kinases and epigenetic enzymes, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov
While specific studies on the interaction of this compound with enzymes are not yet available, the broader class of oxetane-containing compounds has demonstrated significant potential. For instance, the replacement of a methyl group with an oxetane unit in a series of MAP kinase-interacting kinase (MNK) inhibitors led to a notable enhancement in inhibitory potency. nih.gov Specifically, an oxetane-containing compound demonstrated improved potency against both MNK1 and MNK2 with IC50 values of 0.2 µM and 0.089 µM, respectively. nih.gov This suggests that the oxetane ring can occupy the active site of kinases in a favorable manner, potentially forming key hydrogen bond interactions. nih.gov
In the realm of epigenetics, oxetane-containing molecules have been developed as inhibitors of enzymes such as protein arginine methyltransferase 5 (PRMT5) and the fat mass and obesity-associated protein (FTO). nih.gov An oxetanyl compound was found to be a potent inhibitor of FTO with an IC50 of 0.35 µM, and docking studies indicated that the oxetane moiety forms a favorable hydrogen bond interaction with Ser229 in the enzyme's active site. nih.gov
The 3-bromophenyl group present in this compound is also a common feature in kinase inhibitors, often utilized for its ability to occupy hydrophobic pockets and form specific interactions within the enzyme's active site.
Modulation of Receptor Activity
Oxetane-containing compounds have been investigated for their ability to modulate the activity of various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. The rigid, three-dimensional nature of the oxetane ring can help to lock a molecule into a specific conformation, leading to enhanced selectivity and potency.
For example, the oxetane guanosine (B1672433) triphosphate derivative has shown modest inhibitory activity against the HCV NS5B polymerase, a key enzyme for viral replication, with an IC50 of 10 µM. nih.gov Furthermore, crenolanib, an oxetanyl derivative, was initially developed as a platelet-derived growth factor receptor (PDGFR) inhibitor and was later found to be a potent pan-FLT3 inhibitor. nih.gov
Involvement in Signal Transduction and Metabolic Processes
By modulating the activity of kinases, epigenetic enzymes, and receptors, oxetane-containing compounds can have a profound impact on cellular signal transduction pathways. nih.govnih.gov These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many diseases.
The incorporation of an oxetane ring can also influence the metabolic stability of a drug candidate. nih.gov Oxetanes can serve as effective replacements for more metabolically labile groups, such as gem-dimethyl or carbonyl groups, leading to improved pharmacokinetic profiles. nih.gov The substitution of a gem-dimethyl group with an oxetane can reduce the rate of metabolic degradation in many instances. nih.gov
Oxetane-Containing Compounds in Preclinical and Clinical Drug Candidates
The promising biological activities of oxetane-containing compounds have led to their progression into preclinical and clinical development for a range of diseases. nih.govacs.org
Examples in Cancer Chemotherapy (e.g., Paclitaxel (B517696) Analogues)
One of the most well-known examples of a natural product containing an oxetane ring is paclitaxel (Taxol), a cornerstone of cancer chemotherapy. nih.govacs.org The oxetane ring in paclitaxel is crucial for its biological activity, which involves the stabilization of microtubules and the induction of mitotic arrest in cancer cells. acs.org
Inspired by the success of paclitaxel, numerous synthetic oxetane-containing compounds have been developed as anticancer agents. These compounds often target key oncogenic pathways. For instance, oxetane-containing inhibitors of aldehyde dehydrogenase 1A (ALDH1A), a cancer stem cell marker, have shown the ability to overcome chemoresistance in ovarian cancer models. nih.gov In one study, an oxetane-containing ALDH1A inhibitor displayed IC50 values ranging from 0.08 to 0.25 µM against the ALDH1A subfamily. nih.gov
The following table summarizes some oxetane-containing compounds with applications in cancer chemotherapy:
| Compound | Target | Disease Indication | Key Findings | Reference |
| Paclitaxel (Taxol) | Microtubules | Breast, lung, ovarian, prostate cancer | Stabilizes microtubules, leading to cell cycle arrest. The oxetane ring is critical for activity. | nih.govacs.org |
| Docetaxel (Taxotere) | Microtubules | Breast, lung, prostate cancer | A semi-synthetic analogue of paclitaxel with an oxetane ring. | nih.gov |
| Cabazitaxel (Jevtana) | Microtubules | Prostate cancer | A semi-synthetic analogue of paclitaxel with an oxetane ring. | nih.gov |
| Crenolanib | PDGFR, FLT3 | Acute Myeloid Leukemia | A potent inhibitor of wild-type and mutant FLT3. | nih.gov |
| Oxetane-containing ALDH1A inhibitor | ALDH1A | Ovarian Cancer | Overcomes chemoresistance and synergizes with cisplatin. | nih.gov |
Applications in Autoimmune, Viral, Neurodegenerative, and Metabolic Disorders
The therapeutic potential of oxetane-containing compounds extends beyond cancer.
Autoimmune Disorders: Fenebrutinib (B560142), an oxetane-containing Bruton's tyrosine kinase (BTK) inhibitor, is in clinical development for the treatment of multiple sclerosis. acs.org The oxetane motif in fenebrutinib was introduced to lower the pKa of a nearby piperazine (B1678402) ring, a strategy that helped to mitigate off-target effects. acs.org
Viral Disorders: Oxetane-containing nucleoside analogues have been explored as antiviral agents. For example, a 2'-spiro-oxetane uridine (B1682114) derivative has shown activity against Hepatitis C Virus (HCV). nih.gov Ziresovir, another oxetane-containing compound, has been developed for the treatment of respiratory syncytial virus (RSV). acs.org
Neurodegenerative Disorders: While this is an emerging area, the ability of oxetanes to improve properties like solubility and metabolic stability makes them attractive for CNS-targeting drugs. The 14-3-3 proteins, which are implicated in neurodegenerative disorders, have been targeted by small molecule modulators, a strategy where oxetane-containing fragments could be beneficial. nih.govnih.gov
Metabolic Disorders: The oxetane moiety has been incorporated into compounds targeting metabolic diseases. For example, danuglipron, a GLP-1 receptor agonist for the treatment of diabetes, features an oxetane ring that was introduced to increase potency. acs.org
Fragment-Based Drug Discovery Utilizing Oxetane Scaffolds
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments. Oxetane-containing fragments are increasingly being utilized in FBDD due to their desirable properties, such as high polarity, three-dimensionality, and low molecular weight. nih.govnih.gov
The 2-aryl-2-methyloxetane scaffold, as found in this compound, represents an attractive starting point for FBDD. The oxetane ring can serve as a key recognition element, while the aryl group and the methyl group provide vectors for synthetic elaboration to grow the fragment into a more potent and selective lead compound. The 3-bromophenyl group offers a convenient handle for further chemical modification through cross-coupling reactions.
Researchers have designed and synthesized libraries of oxetane-containing fragments for screening against various biological targets. For example, 2-(arylsulfonyl)oxetanes have been prepared as three-dimensional fragments for FBDD. These fragments were designed to have desirable physicochemical properties and could be further functionalized.
Oxetane-Based Peptidomimetics and Amide Bond Mimics
The strategic incorporation of small, strained ring systems into peptides has emerged as a powerful tool in medicinal chemistry to create peptidomimetics with enhanced pharmacological profiles. Among these, oxetane-containing peptides, particularly those featuring substitutions such as in this compound, represent a significant advancement in the design of amide bond isosteres. These modifications can profoundly influence peptide conformation, stability, and biological activity.
The core concept involves the replacement of a native amide bond within a peptide backbone with an oxetane-containing moiety. This substitution, particularly the use of a 3-amino-oxetane to replace a carbonyl group, results in a peptidomimetic that is less susceptible to enzymatic degradation by proteases. nih.govnih.gov This enhanced metabolic stability is a critical attribute for the development of peptide-based therapeutics. nih.gov
The synthesis of these modified peptides can be achieved through various strategies, including solid-phase peptide synthesis (SPPS). acs.orgnih.gov This involves the preparation of oxetane-containing dipeptide building blocks that can be incorporated into a growing peptide chain using standard protocols. acs.orgscispace.comnih.gov For instance, a common method involves the conjugate addition of an amino ester to a nitroalkene-substituted oxetane, followed by reduction of the nitro group and subsequent coupling. researchgate.netrsc.org
The incorporation of an oxetane ring, such as the 2-aryl-2-methyloxetane motif, introduces significant conformational constraints on the peptide backbone. Research has shown that oxetane modification can induce turn-like structures in linear peptides. chemrxiv.org This pre-organization can be advantageous for activities that require a specific folded conformation. Conversely, the introduction of an oxetane can also disrupt secondary structures like α-helices, leading to a loss of helicity. rsc.org This effect is attributed to the altered dihedral angles and disruption of the characteristic hydrogen bonding patterns of the helix. rsc.org
The substitution pattern on the oxetane ring, as seen in this compound, plays a crucial role in modulating the properties of the resulting peptidomimetic. The 2-methyl group provides steric bulk, which can influence local conformation and interactions with biological targets. The 3-bromophenyl group introduces several key features. The aromatic ring can engage in various non-covalent interactions, including π-stacking and hydrophobic interactions. Furthermore, the bromine atom can act as a halogen bond donor, a specific and directional interaction that is increasingly recognized for its importance in molecular recognition and drug-target binding. The bromo-substituent also serves as a synthetic handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse peptide libraries.
The use of aryl amino-oxetanes as bioisosteres for benzamides has also been explored. nih.gov This approach leverages the similar polarity and hydrogen bond acceptor capabilities of the oxetane oxygen to the amide carbonyl oxygen. The resulting peptidomimetics often exhibit improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, while maintaining or even improving biological activity. nih.gov
Research Findings on Oxetane-Modified Peptides
The following table summarizes key research findings on the impact of incorporating oxetane rings into peptide structures, drawing from studies on various oxetane-containing peptidomimetics. While specific data for this compound is not available, these findings provide a general framework for understanding its potential effects.
| Feature Modified | Observation | Implication for Peptidomimetic Design |
| Metabolic Stability | Replacement of amide C=O with an oxetane ring leads to increased resistance to proteolytic degradation. nih.govnih.gov | Enhanced in vivo half-life of peptide therapeutics. |
| Conformation | Induces β-turn-like structures in linear peptides. chemrxiv.org Disrupts α-helical secondary structures. rsc.org | Can pre-organize peptides for receptor binding or, alternatively, alter the native structure to modulate activity. |
| Physicochemical Properties | Can improve aqueous solubility compared to the parent peptide. nih.gov | Better formulation properties and potentially improved bioavailability. |
| Synthesis | Amenable to solid-phase peptide synthesis (SPPS) using oxetane-containing building blocks. acs.orgnih.govnih.gov | Allows for the systematic and efficient creation of diverse oxetane-modified peptide libraries. |
| Bioisosterism | 3-Amino-oxetanes can act as effective amide bond and benzamide (B126) isosteres. nih.gov | Provides a strategy to overcome liabilities of amide bonds while retaining key interactions. |
Applications in Materials Science and Polymer Chemistry
Oxetanes as Monomers for Polymer Synthesis
Preparation of Linear Polyethers
The cationic ring-opening polymerization (CROP) of 2-aryl-2-methyloxetanes has been shown to be an effective method for the synthesis of linear polyethers. While specific studies on the 3-bromo isomer are not extensively detailed in the literature, research on the closely related 2-(p-bromophenyl)-2-methyloxetane provides significant insights. In a study by Uyama and Kobayashi, the CROP of 2-(p-bromophenyl)-2-methyloxetane was initiated using triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃OBF₄), yielding a linear polyether. The resulting polymer exhibited a number-average molecular weight (Mn) of 8,500 g/mol and a molecular weight distribution (Mw/Mn) of 1.5, indicating a reasonably controlled polymerization process.
The general mechanism for the CROP of 2-aryl-2-methyloxetanes involves the attack of an electrophilic initiator on the oxygen atom of the oxetane (B1205548) ring, followed by propagation through the nucleophilic attack of a monomer on the growing cationic chain end. The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the reactivity of the monomer and the stability of the propagating species.
Table 1: Polymerization Data for a Related 2-(Bromophenyl)-2-methyloxetane
| Monomer | Initiator | Mn ( g/mol ) | Mw/Mn | Tg (°C) | Reference |
| 2-(p-Bromophenyl)-2-methyloxetane | Et₃OBF₄ | 8,500 | 1.5 | 85 |
This table presents data for the para-substituted isomer, which serves as a close model for the polymerization behavior of 2-(3-Bromophenyl)-2-methyloxetane.
Synthesis of Hyperbranched Polymers
Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional architecture and a multitude of terminal functional groups. Their unique properties, such as low viscosity and high solubility, make them attractive for various applications. The synthesis of hyperbranched polyethers can be achieved through the polymerization of AB₂-type monomers, where 'A' and 'B' are functional groups that can react with each other.
While this compound itself is not an AB₂ monomer, it can be chemically modified to serve as a precursor for one. For instance, the bromine atom can be converted to other functional groups, or the oxetane ring can be opened to create a diol, which can then be further functionalized. A more direct approach involves the synthesis of oxetane-containing monomers that already possess the AB₂ architecture. For example, a hyperbranched poly(ether-ketone) with terminal oxetane groups has been synthesized through a multi-step process. Similarly, star-shaped polymers have been created using a hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) as a core. These examples demonstrate the versatility of oxetane chemistry in constructing complex, non-linear polymer architectures. The incorporation of the 3-bromophenyl group into such hyperbranched structures would be expected to impart specific properties, such as increased refractive index and modified thermal characteristics.
Incorporation into Functional Materials
The unique combination of the reactive oxetane ring and the functionalizable bromophenyl group makes this compound a valuable building block for the creation of advanced functional materials.
Organic Light-Emitting Diode (OLED) Applications
In the field of organic electronics, materials with tailored photophysical and charge-transporting properties are in high demand. The 3-bromophenyl moiety is a well-known component in materials for organic light-emitting diodes (OLEDs), often used to enhance thermal stability and influence charge mobility. While specific data for polymers derived directly from this compound in OLEDs is limited, studies on other bromophenyl-containing materials provide a strong indication of their potential.
For instance, novel hole-transporting materials (HTMs) based on carbazole (B46965) derivatives featuring a 3-bromophenyl group have been synthesized. These materials exhibit high glass transition temperatures (Tg > 100 °C), which is crucial for the morphological stability and longevity of OLED devices. An OLED device fabricated with one such HTM containing a 3-bromophenyl unit demonstrated a maximum current efficiency of 4.5 cd/A and a power efficiency of 3.2 lm/W, showcasing the utility of this structural motif.
Furthermore, the bromine atom can serve as a handle for further functionalization, allowing for the fine-tuning of the electronic properties of the material. The incorporation of the oxetane-derived polyether backbone could also influence the processability and film-forming properties of the final material.
Table 2: Performance of an OLED Device with a 3-Bromophenyl-Containing Hole-Transporting Material
| Parameter | Value | Reference |
| Maximum Current Efficiency | 4.5 cd/A | |
| Maximum Power Efficiency | 3.2 lm/W | |
| Glass Transition Temperature (Tg) | > 100 °C |
This table highlights the performance of a representative OLED device incorporating a material with a 3-bromophenyl group, suggesting the potential of materials derived from this compound.
Development of Specialized Ligands
The oxygen atom in the oxetane ring can act as a Lewis basic site, capable of coordinating to metal centers. This property, combined with the potential for further functionalization through the bromophenyl group, makes this compound an interesting precursor for the synthesis of specialized ligands for catalysis.
For example, P,O-bidentate ligands have been successfully synthesized from (hydroxymethyl)oxetanes. These ligands, when complexed with palladium(II), have shown to be active catalysts in Suzuki-Miyaura cross-coupling reactions. The general synthetic route involves the reaction of a chlorophosphine with the hydroxyl group of a (hydroxymethyl)oxetane. A similar strategy could be envisioned for a derivative of this compound, where the oxetane oxygen and a phosphorus-containing group attached to the phenyl ring could form a chelating ligand. The steric and electronic properties of such a ligand would be influenced by the methyl and phenyl substituents on the oxetane ring, potentially leading to unique catalytic activities and selectivities.
Role in Tunable Material Properties
The chemical structure of a polymer dictates its physical properties. The incorporation of this compound into a polymer backbone provides several avenues for tuning the final material's characteristics.
The presence of the bromine atom is a key factor. Halogen atoms, particularly bromine, are known to increase the glass transition temperature (Tg) of polymers. This is attributed to the increased polarity and intermolecular forces, such as dipole-dipole interactions, which restrict the mobility of the polymer chains. As an example, the Tg of poly(2-(p-bromophenyl)-2-methyloxetane) is 85 °C, which is significantly higher than that of many unsubstituted polyethers. This enhancement in thermal stability is a desirable attribute for many material applications.
Furthermore, the introduction of heavy atoms like bromine is a well-established strategy for increasing the refractive index (RI) of polymers. Aromatic polymers containing bromine can achieve high RI values, making them suitable for optical applications such as lenses, optical films, and coatings. The combination of the aromatic bromophenyl group and the polyether backbone derived from this compound would be expected to yield a material with a high refractive index.
The inherent asymmetry of the 2-substituted oxetane also introduces chirality into the polymer chain, which could lead to interesting chiroptical properties in the resulting materials.
Table 3: Influence of Bromine on Polymer Properties
| Property | Effect of Bromine Substitution | Rationale | Reference |
| Glass Transition Temperature (Tg) | Increase | Increased polarity and intermolecular forces | |
| Refractive Index (RI) | Increase | High atomic weight and polarizability of bromine |
Future Research Directions and Challenges for 2 3 Bromophenyl 2 Methyloxetane Research
Unexplored Synthetic Avenues and Methodological Development
While several methods exist for the synthesis of substituted oxetanes, the development of novel and more efficient synthetic routes to 2-(3-Bromophenyl)-2-methyloxetane and its derivatives remains a critical area of research. peeref.comacs.org Current strategies often rely on intramolecular cyclizations, which can be lengthy and may not be suitable for all substitution patterns. illinois.edu Future research should focus on developing catalytic and more direct methods for the construction of the 2-aryl-2-methyloxetane core.
Key areas for methodological development include:
C-H Functionalization: Direct arylation of the oxetane (B1205548) ring at the C2 position would provide a highly convergent and atom-economical approach. nih.gov Recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation could be leveraged for this purpose. nih.gov
Ring-Expansion and Ring-Contraction Strategies: Exploring novel ring-expansion reactions of epoxides or ring-contraction reactions of larger heterocycles could offer alternative and potentially more stereocontrolled pathways to 2-substituted oxetanes. acs.orgnih.gov
Flow Chemistry: Applying continuous flow technologies to oxetane synthesis could improve scalability, safety, and reaction efficiency, particularly for reactions that are difficult to control in batch processes. illinois.edu
Advancements in Stereoselective Synthesis of Substituted Oxetanes
The presence of a stereocenter at the C2 position of this compound means that the development of enantioselective synthetic methods is of paramount importance, especially for applications in medicinal chemistry. While some progress has been made in the asymmetric synthesis of oxetanes, robust and general methods for accessing enantioenriched 2-aryl-2-alkyloxetanes are still needed. nih.govnih.gov
Future research should target:
Asymmetric Catalysis: The development of new chiral catalysts, including metal complexes and organocatalysts, for the enantioselective formation of the oxetane ring is a high priority. nih.govbeilstein-journals.org This includes catalytic asymmetric Paternò-Büchi reactions and enantioselective ring-closing reactions. acs.org
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the oxetane core in a stereodefined manner remains a viable and important strategy. acs.org
Kinetic Resolution: Developing efficient methods for the kinetic resolution of racemic this compound could provide access to both enantiomers.
Deepening Understanding of Chemical Reactivity and Reaction Mechanisms
A thorough understanding of the reactivity of the this compound scaffold is crucial for its effective utilization in synthesis. The strained four-membered ring is susceptible to ring-opening reactions under various conditions, which can be both a challenge and an opportunity. nih.govethz.ch
Key research directions include:
Ring-Opening Reactions: Systematically studying the ring-opening of this compound with a wide range of nucleophiles under both acidic and basic conditions will provide valuable information for synthetic planning. acs.org
Reaction with Radicals: Investigating the reactivity of the oxetane ring towards radical species could open up new avenues for functionalization.
Computational Studies: Employing computational methods, such as density functional theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the factors governing regioselectivity and stereoselectivity. acs.org For instance, computational studies can help predict the stability of intermediates and the likelihood of different reaction pathways, such as aryl migration in reductive opening processes. acs.org
Further Exploration of Biological Activity and Therapeutic Potential
The oxetane motif is increasingly recognized as a valuable component in drug discovery, often improving physicochemical properties such as solubility and metabolic stability. nih.govacs.orgresearchgate.net The presence of the bromophenyl group in this compound provides a handle for further derivatization and exploration of its biological activity.
Future research should focus on:
Library Synthesis and Screening: Synthesizing libraries of derivatives based on the this compound scaffold and screening them against a wide range of biological targets. nih.gov
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, detailed SAR studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. acs.org
Mechanism of Action Studies: For bioactive compounds, elucidating the mechanism of action at the molecular level is essential for further development. This may involve identifying protein targets and studying how the compound modulates their function.
Novel Applications in Materials Science and Beyond
The unique properties of oxetanes also make them attractive building blocks for new materials. wikipedia.org The this compound core can be incorporated into polymers and other materials to impart specific properties.
Potential areas of exploration include:
Polymer Chemistry: The oxetane ring can undergo ring-opening polymerization to form polyethers. wikipedia.orgkoreascience.kr Investigating the polymerization of this compound and its derivatives could lead to new polymers with interesting thermal, mechanical, and optical properties. radtech.org The bromine atom can also serve as a site for post-polymerization modification.
Liquid Crystals: The rigid and polar nature of the oxetane ring could be exploited in the design of new liquid crystalline materials.
Functional Materials: The incorporation of the this compound unit into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be explored.
Addressing Challenges in Functional Group Positioning and Diversity
While the 2-position of the oxetane ring in this compound is substituted, developing methods to introduce functional groups at other positions (C3 and C4) in a controlled manner is a significant challenge. peeref.com This would greatly expand the chemical space accessible from this scaffold.
Future efforts should be directed towards:
Regioselective Functionalization: Developing synthetic methods that allow for the selective introduction of substituents at the C3 and C4 positions of the pre-formed this compound ring.
Synthesis of Isomeric Scaffolds: Devising synthetic routes to isomeric structures, such as 3-(3-Bromophenyl)-3-methyloxetane, to enable a comparative study of their properties and reactivity. bldpharm.com
Diversity-Oriented Synthesis: Implementing diversity-oriented synthesis strategies to rapidly generate a wide range of oxetane derivatives with different substitution patterns.
Computational Design and High-Throughput Screening for New Oxetane Derivatives
Computational tools and high-throughput screening (HTS) are becoming indispensable in modern chemical research. researchgate.netmdpi.com These approaches can significantly accelerate the discovery and optimization of new oxetane derivatives with desired properties.
Key strategies include:
Virtual Screening: Using computational docking and molecular dynamics simulations to screen virtual libraries of this compound derivatives against specific biological targets.
De Novo Design: Employing computer algorithms to design novel oxetane-based molecules with optimized binding affinities and pharmacokinetic profiles.
High-Throughput Experimentation (HTE): Utilizing robotic automation to rapidly synthesize and screen large numbers of oxetane derivatives for biological activity or material properties. nih.govyoutube.com This can dramatically accelerate the optimization of reaction conditions and the identification of promising lead compounds. nih.gov
By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Q. What are the optimal reaction conditions for introducing bromine at the 3-position of a phenyl ring in oxetane derivatives?
Methodological Answer: The bromination of aryl-oxetane derivatives typically employs reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃). For example, the synthesis of 3’-bromo-2,2-dimethylbutyrophenone involves bromination under controlled conditions to ensure regioselectivity . Key parameters include:
- Catalyst loading : 5–10 mol% FeCl₃ for improved selectivity.
- Temperature : 0–25°C to minimize side reactions.
- Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) for solubility.
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .
Q. What safety protocols are critical when handling brominated oxetanes?
Methodological Answer: Brominated oxetanes require stringent safety measures due to their potential toxicity and reactivity:
- Personal Protective Equipment (PPE) : Impervious gloves (nitrile), safety goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : Immediate washing with water for skin/eye contact and medical consultation if ingested .
- Storage : Store below 4°C in airtight containers to prevent degradation .
Q. How can intermediates like 2-(3-bromophenyl)acetic acid be derivatized for further synthesis?
Methodological Answer: 2-(3-Bromophenyl)acetic acid (CAS 1878-67-7) can be esterified using methanol and sulfuric acid as a catalyst to form methyl esters, which are versatile intermediates. For example, methyl 2-(3-bromophenyl)acetate (CAS 150529-73-0) is synthesized via Fischer esterification under reflux (60–80°C, 6–8 hours) . The ester derivative is then purified via distillation or recrystallization.
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic properties of bromophenyl-oxetane derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations are critical for predicting electronic properties. For example, studies on 2-(3-bromophenyl)-4-(4-bromophenyl)-1,5-benzodiazepine use DFT to analyze:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess reactivity.
- Spectroscopic Parameters : IR and NMR shifts correlated with experimental data .
Software like Gaussian 09 with B3LYP/6-311++G(d,p) basis sets is recommended for such analyses .
Q. How can enantiomers of chiral brominated oxetanes be resolved using crystallography?
Methodological Answer: Enantiomorph-polarity estimation in crystallography employs parameters like Flack’s x (superior to Rogers’ η for near-centrosymmetric structures). Using SHELXL:
Q. What synthetic routes enable the incorporation of 2-(3-bromophenyl)-2-methyloxetane into polymers or pharmaceuticals?
Methodological Answer: The compound’s bromine moiety facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer synthesis. For example:
- Polyurethanes : React with diisocyanates (e.g., hexamethylene diisocyanate) under catalytic conditions (DBTL catalyst, 80°C).
- Pharmaceutical Intermediates : Palladium-catalyzed coupling with arylboronic acids to generate biaryl scaffolds .
Reaction optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DMF) .
Q. How can structural contradictions in crystallographic data for brominated compounds be analyzed?
Methodological Answer: Contradictions often arise from twinning or pseudo-symmetry. Mitigation strategies include:
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement in SHELXL : Use TWIN/BASF commands for twin-law correction and ADDSYM to detect missed symmetry .
For example, simulated intensity data for centrosymmetric structures show that Flack’s x converges faster than η, reducing over-precision risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
